2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c24-18-11-10-14(12-16(18)21-23-17-8-4-5-9-19(17)28-21)22-20(25)13-29(26,27)15-6-2-1-3-7-15/h1-12,24H,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDCCEZGSQVBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the phenylsulfonyl acetamide group: This can be done through sulfonylation reactions followed by amide formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter the benzo[d]thiazole ring or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, such as polymers or dyes. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety and the hydroxyphenyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally related analogs based on molecular features, synthesis, and reported applications.
Table 1: Structural and Functional Comparison
Key Observations
Compared to BZ-IV , which lacks a sulfonamide group, the benzenesulfonyl moiety in the target compound may confer enhanced stability and selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases).
Synthetic Accessibility The synthesis of benzothiazole-acetamide derivatives typically involves coupling reactions (e.g., BZ-IV in DMF with K2CO3 ).
The hydroxy group in the target molecule may mimic phenolic pharmacophores seen in kinase inhibitors.
Crystallographic and Computational Insights
- Crystal structures of simpler benzothiazole-acetamides (e.g., ) reveal planar benzothiazole rings and hydrogen-bonding interactions, suggesting similar packing or solubility profiles for the target compound.
Biological Activity
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzenesulfonyl group and a benzothiazole moiety, contributing to its pharmacological properties. The molecular formula of this compound is C16H16N2O3S, indicating the presence of sulfonamide and acetyl functionalities that may enhance its therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, requiring precise control of reaction conditions such as temperature and pH to ensure high yields and purity. The general synthetic pathway can be summarized as follows:
- Refluxing : A mixture of 2-hydrazinobenzothiazole and benzenesulfonyl chloride in ethanol.
- Purification : The product is purified through recrystallization from an appropriate solvent.
Biological Activity
Preliminary studies suggest that this compound exhibits several notable biological activities:
- Analgesic Properties : Research indicates that this compound may function as an analgesic, potentially offering pain relief without the hepatotoxicity commonly associated with traditional analgesics such as acetaminophen .
- Anti-inflammatory Effects : The structural characteristics of the compound suggest it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Interaction with Biological Targets : Studies are ongoing to elucidate how this compound interacts with various biological targets, including enzyme inhibition assays that demonstrate its potential to modulate metabolic pathways .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique features that may enhance its bioactivity:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide | Contains a hydroxyl group; lacks benzothiazole | Analgesic with reduced hepatotoxicity |
| N-(4-hydroxyphenyl)acetamide | Simpler structure; no sulfonamide | Analgesic properties but higher hepatotoxicity risks |
| 3-(trifluoromethyl)phenylsulfonamide | Fluorinated sulfonamide; different substituents | Antimicrobial activity; varied pharmacokinetics |
The unique combination of the benzothiazole moiety with a sulfonamide structure in this compound may enhance both solubility and bioactivity compared to simpler analogs.
Case Studies
Recent studies have investigated the pharmacokinetic profiles and biological activities of this compound in various models:
- In Vivo Analgesic Studies : In animal models, compounds similar to this compound have shown significant reductions in liver function tests (LFTs) compared to acetaminophen, indicating lower hepatotoxicity while maintaining analgesic efficacy .
- Enzyme Interaction Studies : The interaction of this compound with cytochrome P450 enzymes was assessed to predict drug-drug interactions. Results indicated a favorable metabolism profile, suggesting lower potential for adverse interactions compared to traditional analgesics .
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with precursors like 2-hydrazinobenzothiazole and benzenesulfonyl chloride. Key steps include:
- Coupling reactions under reflux in ethanol or dichloromethane to form the acetamide backbone .
- Sulfonylation at controlled pH (6–8) to introduce the benzenesulfonyl group .
- Purification via column chromatography or recrystallization, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Critical parameters include temperature control (60–80°C for reflux), solvent polarity, and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Yield optimization (>70%) requires inert atmospheres to prevent oxidation of the benzothiazole moiety .
Basic: How is structural confirmation of the compound achieved post-synthesis?
Answer:
A combination of analytical techniques is used:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 437.08 [M+H]⁺ matches the theoretical molecular formula (C₂₁H₁₆N₂O₄S₂) .
- IR Spectroscopy : Bands at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
Initial studies highlight:
- Enzyme inhibition : IC₅₀ = 12 µM against COX-2 due to sulfonyl-benzothiazole interactions .
- Antimicrobial activity : MIC = 8 µg/mL against S. aureus, attributed to the benzothiazole core disrupting bacterial membranes .
- Cytotoxicity : EC₅₀ = 25 µM in HeLa cells, linked to the hydroxyphenyl group inducing apoptosis .
Assays are conducted using ELISA (enzyme inhibition), broth microdilution (antimicrobial), and MTT (cytotoxicity) protocols .
Advanced: How can molecular docking elucidate its binding mode to therapeutic targets like COX-2?
Answer:
- Target Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and remove water/ligands .
- Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) .
- Docking Software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20).
Results show hydrogen bonds between the sulfonyl group and Arg120/His90 residues, while the benzothiazole moiety fits into the hydrophobic pocket (binding energy = -9.2 kcal/mol) . Validate with MD simulations (RMSD < 2 Å over 100 ns) .
Advanced: How do structural analogs compare in structure-activity relationship (SAR) studies?
Answer:
Key SAR findings (see table below):
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions (e.g., IC₅₀ variability) arise from:
- Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of the hydroxyphenyl group .
- Cell lines : HeLa vs. MCF-7 cells express different levels of target proteins .
Mitigation strategies: - Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Use isogenic cell lines and report p-values for statistical significance .
Advanced: What strategies improve compound stability during in vitro assays?
Answer:
- Light sensitivity : Store solutions in amber vials (λ > 400 nm degrades benzothiazole) .
- pH stability : Use buffered solutions (PBS, pH 7.4) to prevent hydrolysis of the acetamide bond .
- Temperature : Keep stock solutions at -20°C; avoid freeze-thaw cycles (>10% degradation after 3 cycles) .
Advanced: How to design dose-response experiments for cytotoxicity profiling?
Answer:
- Dose range : 0.1–100 µM (logarithmic spacing) to capture EC₅₀ .
- Controls : Include cisplatin (positive control) and DMSO (vehicle control) .
- Endpoint assays : Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis) .
- Data normalization : Express viability as % relative to untreated cells (mean ± SEM, n=3) .
Advanced: How can DFT calculations predict reactive sites for derivatization?
Answer:
- HOMO/LUMO analysis : The benzothiazole ring (HOMO = -5.8 eV) is electron-rich, favoring electrophilic substitution .
- Fukui indices : Identify the hydroxyphenyl -OH (f⁺ = 0.15) as a nucleophilic site for alkylation .
- ESP maps : Highlight the sulfonyl group (ESP = -45 kcal/mol) as a hydrogen bond acceptor .
Advanced: What analytical methods detect degradation metabolites in pharmacokinetic studies?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm) with gradient elution (0.1% formic acid in acetonitrile/water) .
- Metabolites :
- Oxidation : m/z 453.07 [M+O]⁺ (sulfone formation) .
- Hydrolysis : m/z 215.04 (benzothiazole fragment) .
- Pharmacokinetics : Calculate t₁/₂ = 3.2 h (rat plasma) using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
